2-hydroxypropane-1,2,3-tricarboxylic acid

Catalog No.
S1922520
CAS No.
302912-06-7
M.F
C6H8O7
M. Wt
194.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxypropane-1,2,3-tricarboxylic acid

CAS Number

302912-06-7

Product Name

2-hydroxypropane-1,2,3-tricarboxylic acid

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H8O7

Molecular Weight

194.11 g/mol

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1

InChI Key

KRKNYBCHXYNGOX-CQDYUVAPSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C([13C](=O)O)C(C[13C](=O)O)(C(=O)O)O

Citric acid-1,5-13C2 is a specifically isotopically labeled form of citric acid, a key organic acid involved in cellular metabolism. The "1,5-13C2" designation indicates that the carbon atoms at positions 1 and 5 of the citric acid molecule have been enriched with the isotope carbon-13 (¹³C). This enrichment allows scientists to trace the fate of citric acid in biological systems using a technique called Isotope Ratio Mass Spectrometry (IRMS) .

Metabolic Flux Analysis

One of the primary applications of Citric acid-1,5-13C2 is in metabolic flux analysis . This technique measures the rates of enzymatic reactions within metabolic pathways. By feeding cells or organisms with Citric acid-1,5-13C2 and then analyzing the incorporation of ¹³C into downstream metabolites, researchers can determine the relative activity of different enzymes in the citric acid cycle and other metabolic pathways . This information is crucial for understanding how organisms utilize nutrients for energy production, biosynthesis, and other cellular functions.

Tracing Carbon Flow

Citric acid-1,5-13C2 can also be used to track the flow of carbon through various biological processes. Since the ¹³C label is preserved during many biochemical reactions, researchers can follow the incorporation of ¹³C into different cellular components, such as amino acids, fatty acids, and carbohydrates. This approach helps to elucidate the contribution of the citric acid cycle to various biosynthetic pathways and provides insights into the organism's overall carbon metabolism .

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid with the chemical formula C6H8O7. This colorless compound is a tricarboxylic acid that naturally occurs in various fruits, particularly citrus fruits like lemons and oranges. It plays a crucial role in the metabolic pathways of all aerobic organisms and is widely recognized for its acidity and preservative properties. The compound has a molecular weight of approximately 192.13 g/mol and exists in both anhydrous and monohydrate forms, with the latter being more common in food applications .

Citric acid is characterized by its three carboxyl groups (-COOH) and one hydroxyl group (-OH), which contribute to its ability to act as a chelating agent, antioxidant, and pH regulator. Its unique structure allows it to form complexes with various metal ions, enhancing its utility in both biological and industrial contexts .

Citric acid-1,5-13C2 acts as a tracer molecule in studies investigating cellular metabolism, particularly the citric acid cycle (also known as the Krebs cycle). The cycle plays a crucial role in energy production within cells. By incorporating the ¹³C isotope at specific positions, scientists can track the incorporation and fate of citric acid within the cycle using mass spectrometry. This allows researchers to study metabolic pathways, identify potential bottlenecks, and understand how different factors influence cellular energy production [].

  • Neutralization Reactions: Citric acid can react with bases to form citrate salts. For example:
    C6H8O7+NaOHC6H5O7Na+H2O\text{C}_6\text{H}_8\text{O}_7+\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{O}_7\text{Na}+\text{H}_2\text{O}
  • Decarboxylation: Under certain conditions, citric acid can undergo decarboxylation, leading to the formation of other organic acids.
  • Esterification: Citric acid can react with alcohols to form esters, which are used as flavoring agents and preservatives:
    C6H8O7+R OHC6H7O7R+H2O\text{C}_6\text{H}_8\text{O}_7+\text{R OH}\rightarrow \text{C}_6\text{H}_7\text{O}_7\text{R}+\text{H}_2\text{O}

In biological systems, citric acid serves multiple roles:

  • Metabolism: It is a key intermediate in the citric acid cycle (Krebs cycle), which is essential for aerobic respiration in cells. This cycle is vital for energy production through the oxidation of carbohydrates, fats, and proteins.
  • Chelation: Citric acid effectively binds metal ions such as calcium and iron, which helps regulate their bioavailability in biological systems. This chelation property also aids in preventing mineral precipitation in various physiological processes .
  • Antioxidant Properties: Citric acid exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells .

Citric acid can be synthesized through various methods:

  • Fermentation: The most common industrial method involves the fermentation of carbohydrates (such as glucose or sucrose) using specific strains of molds like Aspergillus niger. This bioprocess is favored due to its efficiency and sustainability.
  • Chemical Synthesis: Citric acid can also be synthesized chemically through the reaction of acetone with carbon dioxide under alkaline conditions, although this method is less commonly used compared to fermentation .

Citric acid has a wide range of applications across various industries:

  • Food Industry: It is widely used as an acidulant, flavoring agent, and preservative. Citric acid enhances flavor profiles and acts as a natural preservative by lowering pH levels.
  • Pharmaceuticals: In pharmaceuticals, citric acid serves as an excipient that stabilizes active ingredients and improves solubility. It is also used in formulations for anticoagulants and effervescent tablets .
  • Cosmetics: Citric acid is included in cosmetic products for its pH-regulating properties and its ability to enhance skin penetration of other ingredients.
  • Cleaning Products: Due to its chelating properties, citric acid is effective in removing mineral deposits and is used in various household cleaning products .

Research has shown that citric acid interacts positively with various compounds:

  • Metal Ions: Studies indicate that citric acid forms stable complexes with metal ions such as calcium, magnesium, and iron. These interactions are crucial for nutrient absorption and bioavailability in biological systems.
  • Antimicrobial Activity: Citric acid has been studied for its antimicrobial properties against bacteria and fungi. Its ability to lower pH levels enhances its effectiveness as a preservative .

Citric acid shares similarities with several other organic acids but possesses unique characteristics that distinguish it from them:

Compound NameMolecular FormulaUnique Features
Malic AcidC4H6O5Found in apples; contributes to sour taste
Tartaric AcidC4H6O6Commonly found in grapes; used in winemaking
Lactic AcidC3H6O3Produced during anaerobic respiration; used in food
Fumaric AcidC4H4O4Involved in the Krebs cycle; used as a food additive

Citric acid stands out due to its three carboxyl groups that allow for extensive chelation capabilities and its role as a fundamental metabolite across aerobic organisms. Its widespread occurrence in nature, particularly among citrus fruits, further highlights its significance compared to other organic acids .

XLogP3

-1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Citric acid-1,5-13C2

Dates

Modify: 2024-04-14

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